molecular formula C8H9BrN2O B2508096 7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine CAS No. 1415928-82-3

7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine

Cat. No. B2508096
CAS RN: 1415928-82-3
M. Wt: 229.077
InChI Key: VOMGFLFTSMFKGX-UHFFFAOYSA-N
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Description

The compound "7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine" is a brominated heterocyclic molecule. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and reactivity of closely related brominated oxazine derivatives. These insights can be extrapolated to hypothesize about the properties and reactivity of "7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine".

Synthesis Analysis

The synthesis of brominated oxazine derivatives is well-documented. For instance, 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides have been synthesized and used in [3+2] cycloadditions with alkenes to afford various products . Similarly, 5,6-dihydro-4H-1,3-oxazine hydrobromides have been synthesized via nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides . These methods suggest that the synthesis of "7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine" could potentially be achieved through similar bromination and cyclization strategies.

Molecular Structure Analysis

The molecular structure of brominated oxazines has been studied using X-ray diffraction. For example, the crystal structure of hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]oxazine has been determined, revealing the molecular geometry and conformation of the bicyclic ring system . This suggests that the molecular structure of "7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine" would likely exhibit similar features, such as a defined conformation and possibly intramolecular interactions influenced by the presence of the bromine atom.

Chemical Reactions Analysis

Brominated oxazines participate in various chemical reactions. The [3+2] cycloadditions of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides lead to the formation of different types of products, demonstrating the reactivity of the bromine-substituted oxazine ring . Additionally, domino metathesis of 3,6-dihydro-1,2-oxazine has been used to access isoxazolo[2,3-a]pyridin-7-ones . These reactions indicate that "7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine" could also be amenable to various transformations, potentially serving as a versatile intermediate for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated oxazines can be inferred from related compounds. The crystal structure analysis provides information on the solid-state properties, such as unit cell dimensions and molecular packing . The presence of a bromine atom can influence the compound's reactivity, polarity, and interactions with other molecules. The autocyclization efficiency of oxazine hydrobromides is affected by electron-donating amide α-substituents , suggesting that substituents on the "7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine" could similarly influence its properties and reactivity.

Scientific Research Applications

Heterocyclic Compounds Synthesis

Research on oxazine derivatives, including the 1,2-oxazine and 1,4-oxazine scaffolds, has demonstrated their importance in synthetic organic chemistry due to their applications as intermediates in the synthesis of various heterocyclic compounds. Oxazines can serve as chiral synthons, enabling the stereoselective synthesis of morpholines and other heterocycles, which are crucial in developing pharmaceuticals and agrochemicals. This utility is underscored by their role in solid-phase synthesis (SPS), which offers a route to diversely functionalized compounds using stereoselective polymer-supported methodologies (Králová, Ručilová, & Soural, 2018).

Biological Applications

Although specific biological activities of "7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine" are not directly reported, the exploration of similar structures like benzoxazinoids (which share a heterocyclic motif with oxazines) reveals their role in plant defense mechanisms against microbial threats. The potential of benzoxazinoids as antimicrobial scaffolds suggests that structurally related compounds, such as oxazines, might also possess antimicrobial properties or serve as templates for developing new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).

Chemical Reactivity and Applications

The synthesis of oxazine derivatives from various precursors highlights their chemical reactivity and applicability in generating a wide range of acyclic, cyclic, and heterocyclic compounds. These reactions depend on the structure of the reagents, the strength of the nucleophilic agent, and specific reaction conditions, allowing for the creation of complex molecules with potential pharmaceutical applications (Kamneva, Anis’kova, & Egorova, 2018).

Mechanism of Action

While specific information on the mechanism of action of “7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine” is not available, it’s worth noting that the hybrids synthesized using this compound were tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 . Molecular docking studies with EGFR also strengthened the in vitro anticancer activity .

properties

IUPAC Name

7-bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-2-3-12-8-7(11)4-6(9)5-10-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMGFLFTSMFKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine

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